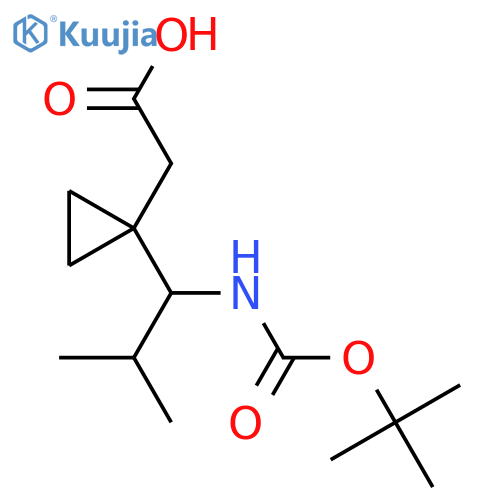Cas no 2229390-53-6 (2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid)

2229390-53-6 structure
商品名:2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid
- 2229390-53-6
- 2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid
- EN300-1872833
-
- インチ: 1S/C14H25NO4/c1-9(2)11(14(6-7-14)8-10(16)17)15-12(18)19-13(3,4)5/h9,11H,6-8H2,1-5H3,(H,15,18)(H,16,17)
- InChIKey: KEVBDQPYLATPCR-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(C(C(C)C)NC(=O)OC(C)(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 271.17835828g/mol
- どういたいしつりょう: 271.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872833-10.0g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1872833-2.5g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-0.5g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-0.25g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-0.05g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-5.0g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1872833-0.1g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-1g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-5g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1872833-1.0g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 1g |
$1414.0 | 2023-06-01 |
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2229390-53-6 (2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid) 関連製品
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
